1,7-Dioxaspiro[5.5]undecane
Overview
Description
Synthesis Analysis
The synthesis of 1,7-Dioxaspiro[5.5]undecane has been achieved through various methods, including intramolecular Michael addition reactions and asymmetric oxyselenenylation. These methods provide access to both enantiomers of the compound, which is crucial for studies related to its biological activity and material properties (Iwata et al., 1985); (Uchiyama et al., 2001).
Molecular Structure Analysis
The molecular structure of 1,7-Dioxaspiro[5.5]undecane features a distinctive spiro arrangement, where two cyclic systems are connected at a single carbon atom. This structure imparts unique stereochemical and dynamic properties to the molecule, influencing its reactivity and interactions with biological systems.
Chemical Reactions and Properties
This compound participates in various chemical reactions, showcasing its versatility as a synthetic intermediate. Its reactivity is influenced by the spirocyclic structure, which affects the electron distribution and steric accessibility of reactive sites. The compound's role as a precursor to pheromones and other biologically active substances highlights its chemical significance (Hui-Chang Lin et al., 2010); (Valerie A. Keller et al., 2002).
Scientific Research Applications
Synthesis and Stereochemistry :
- Iwata et al. (1985) and Uchiyama et al. (2001) describe stereoselective synthesis methods for (R)- and (S)-1,7-dioxaspiro[5.5]undecane, which is a sex pheromone of the olive fly (Iwata et al., 1985); (Uchiyama et al., 2001).
- The synthesis of 1,7-dioxaspiro[5.5]undecanes from exo-glycal is discussed by Lin et al. (2010), providing insights into new spirocyclization methods (Lin et al., 2010).
- Lastdrager et al. (2005) and Keller et al. (2002) report on methods for synthesizing functionalized 1,7-dioxaspiro[5.5]undecanes using acid-catalyzed spiroketalizations and ring-closing metathesis, respectively (Lastdrager et al., 2005); (Keller et al., 2002).
Pheromone Research and Biological Applications :
- Haniotakis et al. (1986) and Fletcher et al. (2002) provide insights into the role of 1,7-dioxaspiro[5.5]undecane as a sex pheromone in the olive fruit fly, including its synthesis and biosynthesis (Haniotakis et al., 1986); (Fletcher et al., 2002).
- The synthesis and evaluation of new 1,7-dioxaspiro[5.5]undecane ligands for use in the desymmetrization of meso epoxides are explored by Patra et al. (2000), indicating potential applications in catalysis (Patra et al., 2000).
- Kikionis et al. (2017) discuss the use of 1,7-dioxaspiro[5.5]undecane in controlled release systems for pheromones, utilizing electrospun micro/nanofiber matrices (Kikionis et al., 2017).
Conformational Analysis and Crystal Structure Studies :
- Deslongchamps et al. (1990) and Zeng et al. (2021) provide conformational analysis and crystal structure studies of 1,7-dioxaspiro[5.5]undecane and its derivatives, offering insights into their physical and chemical properties (Deslongchamps et al., 1990); (Zeng et al., 2021).
Synthetic Studies on Natural Products :
- Synthetic studies focusing on spiroketal natural products, including 1,7-dioxaspiro[5.5]undecane, are discussed by Iwata et al. (1988) and Lawson et al. (1993), highlighting their potential in synthesizing complex natural products (Iwata et al., 1988); (Lawson et al., 1993).
Safety And Hazards
Future Directions
The future directions of research on 1,7-Dioxaspiro[5.5]undecane could involve its potential use as a controlled release device . For example, one study encapsulated the compound in poly(L-lactic acid) (PLLA) microparticles for potential use in controlling the population of the olive fruit fly Dacus oleae .
properties
IUPAC Name |
1,7-dioxaspiro[5.5]undecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-7-10-9(5-1)6-2-4-8-11-9/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBVHDGKDQAEOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040735 | |
Record name | 1,7-Dioxaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Dioxaspiro[5.5]undecane | |
CAS RN |
180-84-7 | |
Record name | Olean | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,7-Dioxaspiro(5.5)undecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000180847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,7-Dioxaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,7-dioxaspiro[5.5]undecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.338 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,7-DIOXASPIRO(5.5)UNDECANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KHI3QEQ4ZJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.